甲基-3-(苄基氨基)-2-((叔丁氧羰基)氨基)丙酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

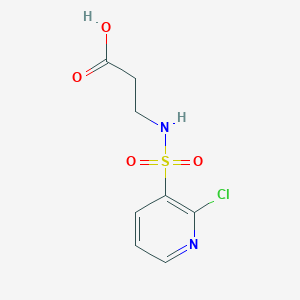

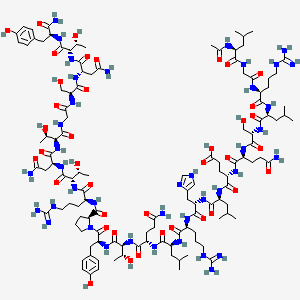

“Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis . It is introduced into a variety of organic compounds using flow microreactor systems .

Synthesis Analysis

The synthesis of compounds with a Boc group, like “Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride”, can be achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to batch processes . Another method involves the chemoselective N-Boc protection of amines using glycerol as a solvent at room temperature . This protocol is catalyst-free, efficient, and green .Molecular Structure Analysis

The molecular structure of “Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” includes a tert-butoxycarbonyl (Boc) group . The Boc group is a carbamate, which is an ester derived from carbamic acid .Chemical Reactions Analysis

The introduction of the Boc group into a variety of organic compounds is a key reaction in the synthesis of "Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride" . This reaction is enabled by flow microreactor systems . Another important reaction is the chemoselective N-Boc protection of amines .科学研究应用

非蛋白氨基酸合成

Temperini 等人(2020 年)的一项研究开发了一种合成策略,用于制备 2,3-l-二氨基丙酸(l-Dap)的正交保护甲酯,使用从 Nα-Fmoc-O-叔丁基-d-丝氨酸获得的掩蔽 2,3-二氨基丙醇。此过程涉及还原胺化和氧化步骤以安装所需的羧基,展示了在合成过程中使用叔丁氧羰基部分保护氨基的用途 (Temperini 等人,2020 年)。

抗菌活性

Mickevičienė 等人(2015 年)合成了含有联氨基、吡咯和氯喹喔啉部分的衍生物,这些衍生物来自 3-[(2-羟苯基)氨基]丁酸。该研究确定了几种具有显着抗菌和抗真菌活性的化合物,突出了将叔丁氧羰基保护的氨基酸结合到抗菌剂中的潜力 (Mickevičienė 等人,2015 年)。

构象受限二肽模拟物

Lauffer 和 Mullican(2002 年)开发了一种合成 (S) 3-叔丁氧羰基氨基-2-氧代-2,3,4,5-四氢-1,5-苯并二氮杂卓-1-乙酸甲酯(一种二肽模拟物)的方法。该化合物用作合成白细胞介素-1β 转化酶抑制剂的前体,证明了叔丁氧羰基保护在合成可作为药物中间体的复杂分子中的用途 (Lauffer 和 Mullican,2002 年)。

作用机制

Target of Action

It is known that tert-butoxycarbonyl derivatives of amino acids, which this compound is a part of, are widely used in synthetic organic chemistry .

Mode of Action

The mode of action of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient, versatile, and sustainable compared to batch processes .

Biochemical Pathways

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and has implications in biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butoxycarbonyl group into various organic compounds is a key result of its action .

Action Environment

The action of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride can be influenced by various environmental factors. For instance, the use of flow microreactor systems enhances the efficiency, versatility, and sustainability of the process of introducing the tert-butoxycarbonyl group into various organic compounds .

属性

IUPAC Name |

methyl 3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12;/h5-9,13,17H,10-11H2,1-4H3,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQHPNMDNIMSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)

![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)